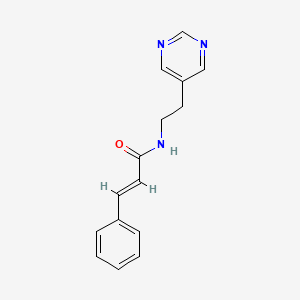

N-(2-(pyrimidin-5-yl)ethyl)cinnamamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(pyrimidin-5-yl)ethyl)cinnamamide” is a derivative of cinnamamides . Cinnamamides are known to exhibit anti-inflammatory and/or analgesic activity . They are synthesized from methyl cinnamates and phenylethylamines . The pyrimidine moiety in the compound exhibits a wide range of pharmacological activities and has been employed in the design of privileged structures in medicinal chemistry .

Synthesis Analysis

The synthesis of cinnamamides, including “N-(2-(pyrimidin-5-yl)ethyl)cinnamamide”, is highly efficient when catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method was studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min . Traditional chemical synthesis used condensation reagents such as 2-ethoxy-1-ethoxycarbonyl-1, 2-dihydroquinoline (EEDQ), dicyclohexylcarbodiimide (DCC) or triazine reagents to synthesize cinnamamide derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(2-(pyrimidin-5-yl)ethyl)cinnamamide” include the reaction of methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . This process involves short residence time, mild reaction conditions, easy control of the reaction process, and the catalyst can be recycled or reused .科学的研究の応用

- Specific Application : Researchers have designed and synthesized a series of pyrimidinamine derivatives using pyrimidifen as a template. Among these, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine (T33) demonstrated excellent fungicidal activity against corn rust (Puccinia sorghi) with an EC50 value of 0.60 mg/L, outperforming the commercial fungicide tebuconazole .

- Application : A stable porous In-MOF was synthesized using asymmetric N,O-containing (2-pyrimidin-5-yl)benzene dicarboxylic acid (H2L). This compound led to the formation of another novel isomorphous In-MOF by using the H2bdc ligand during synthesis .

- Specific Application : These compounds exhibit antiviral effects against Newcastle disease virus, comparable to the well-known commercial drug Ribavirin. Further modifications of these amines could lead to promising antiviral therapeutics .

- Specific Application : Detailed structure-activity relationship (SAR) analysis suggests that novel pyrimidine derivatives can be synthesized with enhanced anti-inflammatory activities and minimal toxicity .

- Specific Application : Due to their unique mode of action, resistance to pyrimidinamine fungicides has not been reported. Researchers continue to explore new compounds in this class .

Fungicidal Activity

Metal-Organic Frameworks (MOFs)

Antiviral Properties

Anti-Inflammatory Agents

Mitochondrial Complex I Inhibition

Bioisosterism and Drug Design

特性

IUPAC Name |

(E)-3-phenyl-N-(2-pyrimidin-5-ylethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c19-15(7-6-13-4-2-1-3-5-13)18-9-8-14-10-16-12-17-11-14/h1-7,10-12H,8-9H2,(H,18,19)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXHZAHEUFWDNO-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCC2=CN=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CN=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(pyrimidin-5-yl)ethyl)cinnamamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide](/img/structure/B2794941.png)

![3-[2-(4-Bromophenyl)-2-oxoethyl]-1H-pyridazin-6-one](/img/structure/B2794945.png)

![(S)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride](/img/structure/B2794952.png)

![N-[(4-Methoxythian-4-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B2794953.png)

![2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2794955.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzenesulfonamide](/img/structure/B2794956.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride](/img/structure/B2794958.png)

![N-[3-(1-hexynyl)phenyl]cyclopropanecarboxamide](/img/structure/B2794960.png)

![3-(2-Aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one;dihydrochloride](/img/structure/B2794964.png)